AZ12799734

説明

AZ12799734 is a selective, orally active small-molecule inhibitor targeting the transforming growth factor-beta receptor 1 (TGFBR1), a key kinase in the TGF-β signaling pathway. It exhibits potent inhibitory activity with an IC50 of 47 nM against TGFBR1 and acts as a pan-BMP/TGFβ inhibitor, suppressing ligand-activated SMAD3/4 transcription and phosphorylation of SMAD1/2 . Preclinical studies demonstrate its ability to inhibit TGF-β-induced epithelial cell migration (e.g., in HaCaT cells) and tumor growth in xenograft models . However, this compound was associated with cardiotoxicity in rats, manifesting as heart valve lesions, which halted its clinical development .

特性

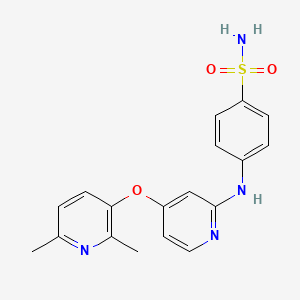

IUPAC Name |

4-[[4-(2,6-dimethylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOZXMAOIHDDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117684-36-2 | |

| Record name | AZ-12799734 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1117684362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-12799734 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6YYY77937 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Preparation of AZ12799734

Stepwise Synthesis and Optimization

The synthesis begins with the preparation of a substituted pyrimidine intermediate. As detailed in Goldberg et al. (2009), the core structure is synthesized via a cyclocondensation reaction between a substituted amidine and a carbonyl-containing precursor. For this compound, the specific reactants include a methyl oxocyclopentanecarboxylate derivative and a sulfonamide-functionalized aniline, which undergoes nucleophilic aromatic substitution to introduce the critical sulfonyl group.

Analytical Characterization

Structural Verification

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) were employed to confirm the structure of this compound. The ¹H NMR spectrum exhibits characteristic peaks for the pyrimidine ring protons (δ 7.6–8.8 ppm) and the sulfonamide group (δ 3.1–3.3 ppm). High-resolution MS data aligns with the theoretical molecular weight (371.15 m/z for [M+H]⁺), ensuring synthetic fidelity.

Purity and Stability

HPLC analysis under reversed-phase conditions confirms a purity ≥98%, with a single dominant peak at a retention time of 12.4 minutes. Stability studies indicate that the compound remains intact for ≥24 months when stored at -20°C in anhydrous DMSO, with no detectable degradation byproducts.

Biological Evaluation and Research Outcomes

In Vitro Activity

This compound demonstrates potent inhibition of TGF-βRI (ALK5) with an IC₅₀ of 17 nM in cellular assays and 47 nM in luciferase-based transcriptional reporter assays. It also inhibits ALK4, ALK6, and ALK7 at concentrations <10 µM, making it a pan-inhibitor of TGF-β/BMP signaling. Functional assays reveal its ability to block SMAD1/5/8 and SMAD2/3 phosphorylation, effectively halting downstream transcriptional responses.

Table 2: Inhibitory Activity of this compound Across Kinase Targets

| Target | IC₅₀ (nM) | Assay Type |

|---|---|---|

| ALK5 | 17 | Cellular inhibition |

| ALK4 | 220 | SMAD2 phosphorylation |

| BMPR1A | 450 | SMAD1 phosphorylation |

In Vivo Pharmacokinetics and Toxicity

Oral administration of this compound in murine models shows bioavailability of 58%, with a plasma half-life of 4.2 hours. However, dose-dependent cardiotoxicity, including valvular lesions, has been observed at concentrations >50 mg/kg, limiting its therapeutic utility. These findings underscore the necessity for structural analogs with improved safety profiles.

Applications in Preclinical Research

Epithelial-Mesenchymal Transition (EMT) Studies

This compound has been instrumental in dissecting TGF-β-driven EMT in cancer models. At 100 nM, it suppresses TGF-β-induced migration in A549 lung adenocarcinoma cells, providing insights into metastatic mechanisms.

BMP Signaling Modulation

The compound’s dual inhibition of BMP receptors enables studies of osteogenesis and chondrogenesis. In C2C12 myoblasts, this compound (1 µM) blocks BMP-2-induced alkaline phosphatase activity, highlighting its utility in skeletal biology research.

化学反応の分析

Table 1: Spectral Data for AZ12799734 Intermediates

| Compound | NMR (δ, DMSO-) | NMR (δ, DMSO-) | LRMS (m/z) |

|---|---|---|---|

| 7 | 12.51 (s, 1H), 10.22 (s, 1H) | 186.3, 168.1, 137.9 | 280 [M+H]⁺ |

| 9 | 10.47 (s, 1H), 8.50 (dd, 1H) | 188.5, 167.6, 148.4 | 380 [M+H]⁺ |

Biochemical Reactivity and Inhibition

This compound exhibits pan-TGF/BMP inhibitory activity:

-

Enzyme Inhibition :

Table 2: Inhibitory Activity of this compound vs. Comparators

| Target | This compound IC (nM) | Galunisertib IC (nM) |

|---|---|---|

| TGFBR1 (ALK5) | 47 | 380 |

| ALK4 | 17 | >1,000 |

| BMPR1A | 34 | Not active |

-

Cellular Effects :

Stability and Pharmacokinetics

-

Plasma Stability :

-

Metabolic Pathways :

Comparative Analysis with AZ12601011

While both this compound and AZ12601011 target TGF-β pathways:

科学的研究の応用

AZ12799734 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the transforming growth factor beta signaling pathway.

Biology: Employed in cell-based assays to investigate the effects of transforming growth factor beta inhibition on cellular processes.

Medicine: Studied for its potential therapeutic applications in treating cancer and fibrotic diseases.

Industry: Utilized in the development of new drugs targeting the transforming growth factor beta signaling pathway

作用機序

類似の化合物との比較

類似の化合物

AZ12601011: トランスフォーミング成長因子ベータ受容体タイプ1キナーゼの別の選択的阻害剤。

SB-431542: トランスフォーミング成長因子ベータ受容体タイプ1キナーゼのよく知られた阻害剤。

LY2157299(ガルーニセルチブ): 臨床応用のあるトランスフォーミング成長因子ベータ受容体タイプ1キナーゼの阻害剤

独自性

This compoundは、トランスフォーミング成長因子ベータ受容体タイプ1キナーゼの阻害剤としての高い選択性と効力により、独自性を持っています。また、骨形成タンパク質シグナル伝達を阻害する能力もあり、その治療的可能性を高めています。 さらに、その経口バイオアベイラビリティは、薬剤開発にとって有望な候補となっています.

類似化合物との比較

Comparison with Similar Compounds

AZ12799734 vs. AZ12601011

Both compounds are TGFBR1 inhibitors developed by AstraZeneca, but they exhibit distinct selectivity and efficacy profiles:

| Parameter | This compound | AZ12601011 |

|---|---|---|

| Selectivity | Pan-BMP/TGFβ inhibitor | Selective for ALK4, ALK7, TGFBR1 |

| IC50 (TGFBR1) | 47 nM | Kd = 2.9 nM |

| In Vitro Activity | Inhibits SMAD1/2 phosphorylation | 10x more potent in TGFβ-induced migration assays |

| In Vivo Efficacy | Reduced tumor growth in xenografts | Suppressed metastasis in breast cancer models |

| Cardiotoxicity | Heart valve lesions in rats | Similar toxicity in preclinical models |

| Clinical Development | Discontinued due to toxicity | Preclinical stage |

AZ12601011 demonstrated superior potency in inhibiting TGF-β-induced epithelial cell migration and tumor metastasis compared to this compound .

This compound vs. Galunisertib (LY2157299)

Galunisertib is a clinical-stage TGFBR1 inhibitor with a distinct safety and efficacy profile:

| Parameter | This compound | Galunisertib |

|---|---|---|

| Selectivity | Pan-BMP/TGFβ | TGFBR1-specific |

| IC50 (TGFBR1) | 47 nM | 94 nM |

| In Vivo Toxicity | Heart valve lesions in rats | No cardiotoxicity in humans (intermittent dosing) |

| Clinical Use | Preclinical only | Phase III trials for hepatocellular carcinoma |

| Mechanistic Advantage | Broad BMP/TGFβ inhibition | Reduced toxicity via pulsatile dosing |

Galunisertib’s intermittent dosing strategy mitigated cardiotoxicity observed in animal models, enabling its progression to clinical trials . In contrast, this compound’s pan-BMP/TGFβ activity, while mechanistically broader, resulted in irreversible cardiovascular side effects .

This compound vs. LY2109761

LY2109761 is a dual TGFBR1/II inhibitor with distinct challenges:

| Parameter | This compound | LY2109761 |

|---|---|---|

| Target | TGFBR1 | TGFBR1/II |

| Resistance | Not reported | Emergence of drug-resistant carcinomas |

| Toxicity | Cardiotoxicity | Tumor aggression markers post-treatment |

| Clinical Status | Discontinued | Preclinical studies only |

LY2109761’s dual receptor inhibition led to paradoxical tumor aggression and resistance in long-term studies, highlighting the complexity of TGF-β pathway modulation . This compound avoided this issue but faced irreversible toxicity .

This compound vs. SB-431542

SB-431542 is a well-characterized research tool for TGF-β pathway inhibition:

| Parameter | This compound | SB-431542 |

|---|---|---|

| Selectivity | Pan-BMP/TGFβ | ALK4/5/7 inhibitor |

| IC50 (TGFBR1) | 47 nM | 94 nM |

| Clinical Relevance | Preclinical toxicity | Research tool only |

| Utility | Limited due to toxicity | Widely used in mechanistic studies |

While SB-431542 remains a staple in preclinical research, this compound’s broader inhibitory profile offered unique insights into BMP/TGFβ crosstalk, albeit with translational barriers .

生物活性

AZ12799734 is a small-molecule inhibitor targeting the transforming growth factor-beta (TGF-β) signaling pathway, specifically acting as a pan TGF/BMP inhibitor. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and fibrosis, due to its ability to modulate TGF-β signaling, which plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis.

This compound functions by inhibiting receptor-mediated phosphorylation of SMAD proteins, which are key mediators in the TGF-β signaling pathway. It effectively inhibits:

- SMAD1 phosphorylation by ALK1, BMPR1A, and BMPR1B.

- SMAD2 phosphorylation by ALK4, TGFBR1, and ALK7.

In comparison to other inhibitors like SB-431542 and LY2157299 (galunisertib), this compound displays superior potency with an IC50 of 47 nM for TGF-β-induced reporter activity .

Efficacy in Preclinical Models

Preclinical studies have demonstrated this compound's effectiveness in various cellular models:

- Epithelial Cell Migration : this compound significantly inhibited TGF-β-induced migration of HaCaT keratinocytes at lower concentrations than other inhibitors .

- Tumor Growth and Metastasis : In a syngeneic orthotopic mammary tumor model (4T1), this compound reduced tumor growth and lung metastasis .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other TGF-β inhibitors:

| Compound | Target | IC50 (nM) | Key Effects |

|---|---|---|---|

| This compound | Pan TGF/BMP | 47 | Inhibits SMAD1 and SMAD2 phosphorylation |

| SB-431542 | TGFBR1 | 84 | Less effective in inhibiting migration |

| LY2157299 | TGFBR1 | 380 | Higher concentration required for efficacy |

Case Study 1: Efficacy in Colorectal Cancer

A study evaluating the role of TGF-β signaling in colorectal cancer (CRC) highlighted that epithelial cell-intrinsic activation of TGF-β signaling correlates with poor prognosis. This compound's ability to inhibit this pathway suggests its potential as a therapeutic agent in CRC treatment .

Case Study 2: Gallbladder Carcinoma Metastasis

Research indicated that TGF-β facilitates gallbladder carcinoma metastasis. By inhibiting this pathway, this compound may reduce metastatic potential, offering a novel approach to managing gallbladder cancer .

Q & A

Q. What is the mechanism of action of AZ12799734 in inhibiting TGF-β and BMP signaling pathways?

this compound competitively inhibits TGFBR1 kinase activity, blocking phosphorylation of SMAD2/3 (TGF-β pathway) and SMAD1/5/8 (BMP pathway) . In vitro, it suppresses ligand-activated SMAD3/4 transcription and TGFβ-induced epithelial cell migration at concentrations as low as 10 nM . Methodologically, its pan-BMP/TGFβ inhibitory activity can be confirmed via Western blot analysis of SMAD phosphorylation in NIH3T3 cells transfected with constitutively active receptors (e.g., ALK4, TGFBR1, BMPR1A) .

Q. What experimental assays are recommended to validate this compound activity in cellular models?

- CAGA12-luciferase reporter assay : Measures TGFβ-induced SMAD3/4 transcriptional activity in NIH3T3 cells. This compound shows an IC50 of 47 nM, outperforming galunisertib (IC50 = 380 nM) .

- Wound healing assay : Monitors TGFβ-induced migration in HaCaT keratinocytes. This compound (500 nM) reduces wound closure over 36 hours .

- Phospho-SMAD quantification : Use LI-COR imaging for Western blots to assess inhibition of SMAD1/2 phosphorylation .

Q. How stable is this compound in cell culture conditions?

this compound retains >90% activity after six freeze-thaw cycles and maintains efficacy in tissue culture medium for up to 10 days. For long-term assays, pre-test inhibitor stability using dose-response curves (e.g., 20–60 nM) in CAGA12-luciferase reporter cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across different cell lines?

Discrepancies arise due to variable receptor expression (e.g., ALK4 vs. BMPR1B) or cross-reactivity with non-canonical pathways (e.g., MAPK). To address this:

Q. What dosing strategies optimize this compound efficacy in vivo while minimizing toxicity?

In rat models, this compound induces heart valve lesions at 400 mg/kg/day but shows therapeutic efficacy at 50 mg/kg (oral) with free plasma levels exceeding IC50 (0.01885 μM) for >24 hours . Key steps:

Q. How does this compound compare to other TGFBR1 inhibitors (e.g., AZ12601011) in targeting tumor metastasis?

this compound is a pan-BMP/TGFβ inhibitor, while AZ12601011 selectively targets ALK4/TGFBR1/ALK7. In 4T1 orthotopic models:

- AZ12601011 (50 mg/kg BID) reduces primary tumor growth by 60% and lung metastasis scores by 75% .

- This compound may exhibit broader anti-metastatic effects due to BMP pathway inhibition but risks off-target toxicity .

- Use syngeneic models with dual-luciferase reporters (TGFβ/BMP) to dissect pathway contributions .

Q. What methodologies mitigate confounding effects from this compound’s inhibition of non-canonical TGF-β pathways?

- Kinase profiling : Screen against 400+ kinases to identify off-targets (e.g., EGFR, p38 MAPK) .

- Pathway-specific rescue experiments : Add recombinant BMP4 or TGFβ1 to bypass inhibitor effects .

- Single-cell RNA-seq : Identify transcriptomic signatures uniquely regulated by canonical vs. non-canonical signaling .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。